Cas no 2228360-64-1 (2-1-(4-ethylphenyl)cyclopropylpropan-2-amine)
2-1-(4-ethylphenyl)cyclopropylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine
- 2228360-64-1
- EN300-1803707
- 2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine
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- Inchi: 1S/C14H21N/c1-4-11-5-7-12(8-6-11)14(9-10-14)13(2,3)15/h5-8H,4,9-10,15H2,1-3H3
- InChI Key: BLNDMVVRNOMCFX-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1(C2C=CC(CC)=CC=2)CC1
Computed Properties
- Exact Mass: 203.167399674g/mol
- Monoisotopic Mass: 203.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
2-1-(4-ethylphenyl)cyclopropylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803707-0.05g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-0.1g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-0.25g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-0.5g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-1.0g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1803707-2.5g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-5.0g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1803707-10.0g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1803707-1g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1803707-5g |
2-[1-(4-ethylphenyl)cyclopropyl]propan-2-amine |
2228360-64-1 | 5g |
$3687.0 | 2023-09-19 |
2-1-(4-ethylphenyl)cyclopropylpropan-2-amine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine
Professional Introduction to Compound with CAS No. 2228360-64-1 and Product Name: 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine
Compound with the CAS number 2228360-64-1 and the product name 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine incorporates a cyclopropyl group linked to a propyl chain, with an amine substituent at the terminal position and an ethylphenyl moiety attached to the cyclopropyl ring. This distinctive arrangement imparts specific physicochemical properties that make it a promising candidate for further exploration in therapeutic contexts.
The 4-ethylphenyl substituent plays a crucial role in determining the compound's pharmacokinetic behavior and interaction with biological targets. Phenyl-based structures are well-documented for their ability to modulate receptor binding and enzyme activity, making them valuable in the design of novel pharmacophores. The presence of the cyclopropyl group further enhances the compound's complexity, potentially influencing its metabolic stability and solubility profile. These features collectively contribute to the compound's potential as a scaffold for drug discovery, particularly in addressing challenges related to selectivity and efficacy.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of compounds like 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine with greater accuracy. High-throughput screening (HTS) techniques combined with machine learning algorithms have accelerated the identification of lead compounds, making it feasible to explore diverse chemical spaces efficiently. The integration of these technologies has positioned CAS No. 2228360-64-1 as a key compound in virtual screening campaigns aimed at identifying novel therapeutic agents.
In the realm of medicinal chemistry, the development of kinase inhibitors has been a major focus due to the critical roles kinases play in various cellular processes. The structural motif present in 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine bears similarities to known kinase inhibitors, suggesting potential applications in this area. Specifically, the amine group and the cyclopropyl ring could interact with key residues in kinase active sites, modulating their activity. Preliminary computational studies have indicated that this compound may exhibit inhibitory effects on certain kinases, warranting further experimental validation.
The synthesis of 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclopropanation reactions, alkylation processes, and functional group transformations that ultimately yield the desired product with high purity. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with global efforts to promote green chemistry principles, ensuring that compounds like CAS No. 2228360-64-1 are synthesized responsibly.
Biological evaluation of 2-1-(4-ethylphenyl)cyclopropylpropan-2-amine has revealed intriguing properties that merit further investigation. In vitro assays have shown modest activity against certain enzymatic targets, suggesting potential therapeutic benefits without overwhelming toxicity profiles. The compound's solubility characteristics also make it amenable to formulation into various delivery systems, enhancing its practicality for clinical applications. Comparative studies with structurally related compounds have provided insights into optimizing its pharmacological properties, guiding future modifications.
The broader significance of this compound lies in its contribution to expanding chemical libraries available for drug discovery programs. As pharmaceutical companies strive to develop innovative treatments for complex diseases, compounds like CAS No. 2228360-64-1 serve as valuable building blocks. By leveraging cutting-edge synthetic techniques and computational tools, researchers can rapidly generate derivatives with tailored properties, accelerating the pace of therapeutic innovation.
Looking ahead, continued research into 2-(4-Ethylphenyl)cyclopropylpropanamidine derivatives, including those based on CAS No 2228360 64 1, holds promise for unlocking new therapeutic opportunities across multiple disease areas. Collaborative efforts between academia and industry will be essential in translating these findings into tangible medical benefits for patients worldwide. The evolving landscape of pharmaceutical research underscores the importance of compounds like 2-(4-Ethylphenylethylene)aminomethyloxirane, which exemplify innovation at the intersection of chemistry and medicine.
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